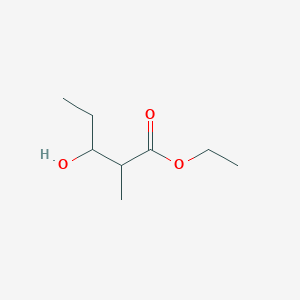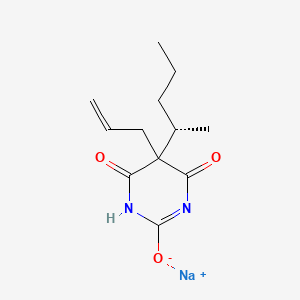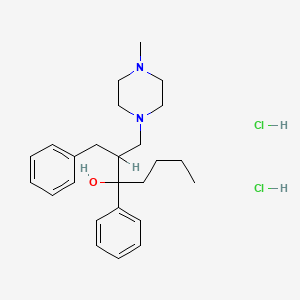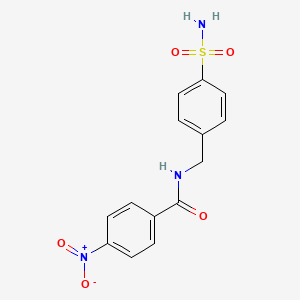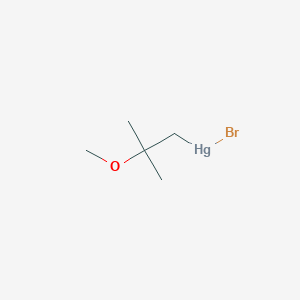
Bromo(2-methoxy-2-methylpropyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(2-methoxy-2-methylpropyl)mercury: is an organomercury compound with the molecular formula C5H11BrHgO . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propyl chain, which is further bonded to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry and medicine, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bromo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropyl bromide with a mercury salt, such as mercuric acetate or mercuric chloride, in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(2-methoxy-2-methylpropyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction state.
Complexation Reactions: Ligands such as phosphines or amines are used to form stable complexes with the mercury center.
Major Products Formed:
Substitution Reactions: Products include various substituted organomercury compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of the mercury center.
Complexation Reactions: Products include stable organomercury-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry: Bromo(2-methoxy-2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury chemistry and its reactivity.
Biology: In biological research, organomercury compounds are used to study the effects of mercury on biological systems. This compound can be used as a model compound to investigate mercury’s interaction with biomolecules.
Medicine: Organomercury compounds have been explored for their potential therapeutic applications, including their use as antimicrobial agents. This compound may be studied for its biological activity and potential medicinal uses.
Industry: In the industrial sector, organomercury compounds are used in various applications, including catalysis and material science. This compound can be utilized in the development of new materials and catalytic processes.
Mecanismo De Acción
The mechanism of action of bromo(2-methoxy-2-methylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom and the methoxy group can also influence the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Phenylmercury: Contains a phenyl group, used in various industrial applications.
Uniqueness: Bromo(2-methoxy-2-methylpropyl)mercury is unique due to the presence of the bromine atom and the methoxy group, which can influence its chemical reactivity and interaction with molecular targets. This compound’s specific structure allows for unique applications and reactivity compared to other organomercury compounds.
Propiedades
Número CAS |
52026-66-1 |
|---|---|
Fórmula molecular |
C5H11BrHgO |
Peso molecular |
367.64 g/mol |
Nombre IUPAC |
bromo-(2-methoxy-2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-5(2,3)6-4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
Clave InChI |
CWXPEJKEUXTWHW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C[Hg]Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



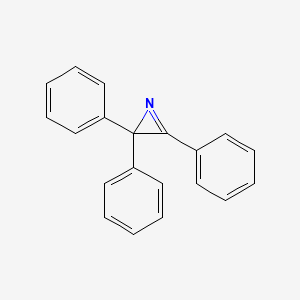

![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
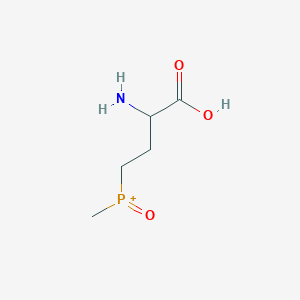
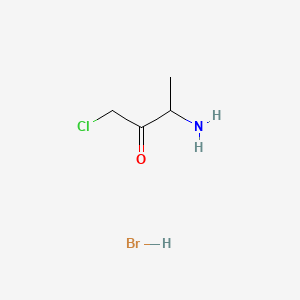
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
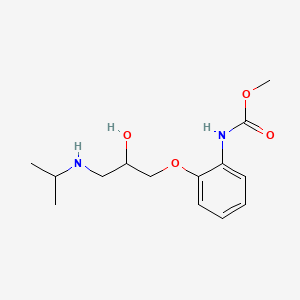
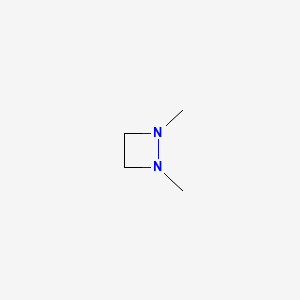
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
